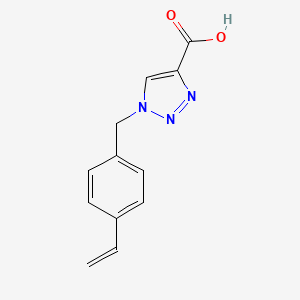
1-(4-vinylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-vinylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that combines the structural features of a vinylbenzyl group and a triazole ring with a carboxylic acid functional group. This unique combination of functional groups makes it an interesting compound for various applications in chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-vinylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:
Preparation of 4-vinylbenzyl chloride: This can be achieved by the chloromethylation of styrene using formaldehyde and hydrochloric acid.
Formation of 1-(4-vinylbenzyl)-1H-1,2,3-triazole: This step involves the reaction of 4-vinylbenzyl chloride with sodium azide to form 4-vinylbenzyl azide, which is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl alcohol to form the triazole ring.
Introduction of the carboxylic acid group: The final step involves the oxidation of the hydroxyl group in the triazole ring to form the carboxylic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the CuAAC reaction and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(4-vinylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The vinyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-vinylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the field of click chemistry.
Biology: The triazole ring is known for its bioactivity, making this compound a potential candidate for drug development.
Medicine: It can be explored for its potential as an antimicrobial or anticancer agent.
Industry: The vinyl group allows for polymerization, making it useful in the production of functionalized polymers.
作用機序
The mechanism of action of 1-(4-vinylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its application:
In biological systems: The triazole ring can interact with various enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with biological targets, enhancing binding affinity.
In polymerization: The vinyl group can undergo radical polymerization, forming long polymer chains with the triazole and carboxylic acid groups as functional side chains.
類似化合物との比較
Similar Compounds
1-(4-vinylbenzyl)-1H-1,2,3-triazole: Lacks the carboxylic acid group, making it less versatile in terms of functionalization.
4-vinylbenzoic acid: Lacks the triazole ring, reducing its bioactivity and potential for click chemistry.
1H-1,2,3-triazole-4-carboxylic acid: Lacks the vinylbenzyl group, limiting its polymerization potential.
Uniqueness
1-(4-vinylbenzyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the vinylbenzyl group, triazole ring, and carboxylic acid group. This combination provides a versatile platform for various chemical reactions, biological interactions, and industrial applications.
特性
分子式 |
C12H11N3O2 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC名 |
1-[(4-ethenylphenyl)methyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11N3O2/c1-2-9-3-5-10(6-4-9)7-15-8-11(12(16)17)13-14-15/h2-6,8H,1,7H2,(H,16,17) |
InChIキー |
OVGIHKBVYONQRA-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)CN2C=C(N=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





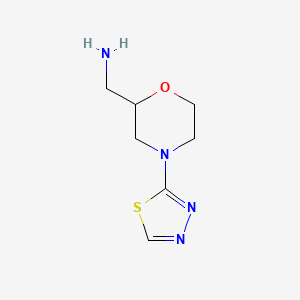

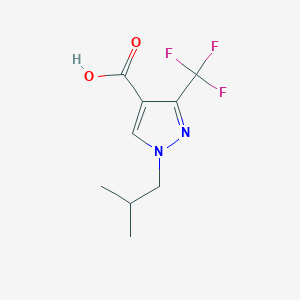
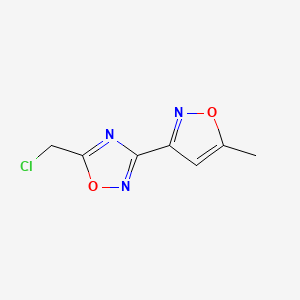
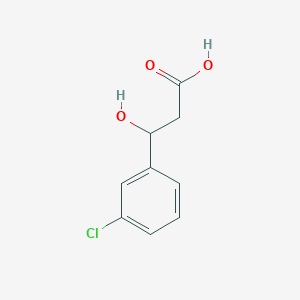
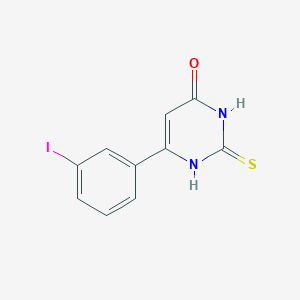
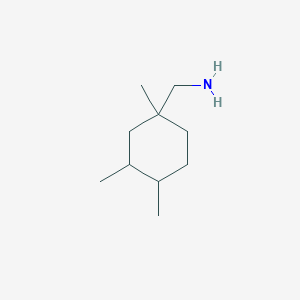
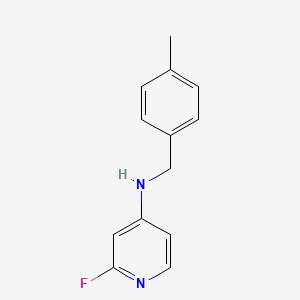

![Rel-(3aR,7aR)-N-methylhexahydropyrano[3,4-c]pyrrole-7a(1H)-carboxamide hydrochloride](/img/structure/B13345020.png)
![Rel-(1S,6R)-3-azabicyclo[4.1.0]heptan-1-ol](/img/structure/B13345030.png)
